Barpisoflavone A: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
Barpisoflavone A: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barpisoflavone A, a naturally occurring isoflavone, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its inhibitory activities against tyrosinase and nitric oxide production. This document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Barpisoflavone A, systematically named 3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one, is classified as a hydroxyisoflavonoid.[1] Its chemical structure is characterized by a chromen-4-one core substituted with hydroxyl and methoxy groups.
Table 1: Chemical and Physical Properties of Barpisoflavone A
| Property | Value | Source(s) |
| CAS Number | 101691-27-4 | [2][3][4] |
| Molecular Formula | C₁₆H₁₂O₆ | [2][4][5] |
| Molecular Weight | 300.26 g/mol | [4][5] |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one | [1][3][4] |
| Appearance | Yellow powder | [2][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][6] |
| Storage | Desiccate at -20°C | [2] |
| SMILES | COC1=C2C(=CC(=C1)O)OC=C(C2=O)C3=C(C=C(C=C3)O)O | [2] |
| InChIKey | TUTSVLUUGMNALO-UHFFFAOYSA-N | [1][4] |
Biological Activities and Quantitative Data
Barpisoflavone A has been identified as a natural product from Apios americana and has demonstrated noteworthy biological activities.[7] Its primary reported activities are the inhibition of tyrosinase and the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.
Table 2: Summary of Reported Biological Activities of Barpisoflavone A
| Biological Activity | Cell Line/Enzyme | IC₅₀ Value | Source(s) |
| Tyrosinase Inhibition | Mushroom Tyrosinase | Not Reported | [7] |
| Nitric Oxide Production Inhibition | RAW264.7 cells | 0.6 µM | [7] |
Experimental Protocols
Isolation of Barpisoflavone A from Apios americana
While a detailed, step-by-step protocol for the isolation of Barpisoflavone A is not extensively published, the general methodology can be inferred from studies on the isolation of isoflavones from plant materials. The following is a generalized workflow:
Tyrosinase Inhibition Assay
The following protocol is based on standard methods for assessing tyrosinase inhibition:
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Preparation of Solutions :
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Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer, pH 6.8).
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L-DOPA solution (e.g., 2.5 mM in phosphate buffer).
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Barpisoflavone A solutions at various concentrations in a suitable solvent (e.g., DMSO).
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Kojic acid as a positive control.
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Assay Procedure :
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In a 96-well microplate, add 40 µL of Barpisoflavone A solution (or control) and 80 µL of phosphate buffer.
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Add 40 µL of the mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.
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Initiate the reaction by adding 40 µL of the L-DOPA solution.
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Measure the absorbance at 475 nm at regular intervals for a specified period (e.g., 20 minutes) using a microplate reader.
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-
Calculation of Inhibition :
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The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with Barpisoflavone A.
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Nitric Oxide Production Inhibition Assay in RAW264.7 Cells
This protocol outlines the measurement of nitric oxide production by quantifying nitrite accumulation in the cell culture medium using the Griess reagent.
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Cell Culture and Treatment :
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Seed RAW264.7 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours.
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Pre-treat the cells with various concentrations of Barpisoflavone A for 1 hour.
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Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce nitric oxide production.
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-
Griess Assay :
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Collect 100 µL of the cell culture supernatant from each well.
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Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
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Incubate the mixture at room temperature for 10 minutes.
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Measure the absorbance at 540 nm using a microplate reader.
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Quantification :
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A standard curve is generated using known concentrations of sodium nitrite.
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The concentration of nitrite in the samples is determined by comparing their absorbance to the standard curve.
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The percentage of inhibition of nitric oxide production is calculated relative to the LPS-stimulated control group.
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Putative Signaling Pathway
While the precise molecular mechanisms and signaling pathways modulated by Barpisoflavone A have not been extensively elucidated, its inhibitory effect on nitric oxide production in macrophages suggests a potential interaction with inflammatory signaling pathways. Many flavonoids are known to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates a generalized NF-κB signaling pathway, which may be a putative target for Barpisoflavone A.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Chemical Constituents from Apios americana and Their Inhibitory Activity on Tyrosinase | Semantic Scholar [semanticscholar.org]
- 4. Chemical Constituents from Apios americana and Their Inhibitory Activity on Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel isoflavone glucosides in groundnut (Apios americana Medik) and their antiandrogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 [mdpi.com]
- 7. Preparative isolation of isoflavones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
